molecular formula C8H11N3O2 B2691102 Methyl 2-amino-4-ethylpyrimidine-5-carboxylate CAS No. 1823489-86-6

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate

Cat. No.: B2691102
CAS No.: 1823489-86-6
M. Wt: 181.195
InChI Key: AONGZSXTQXOJER-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate is an organic compound with the molecular formula C8H11N3O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification. The reaction typically proceeds under reflux conditions with solvents such as ethanol or methanol.

  • Cyclization Reaction

      Reactants: Ethyl acetoacetate, guanidine

      Conditions: Reflux in ethanol/methanol

      Product: 2-amino-4-ethylpyrimidine-5-carboxylic acid

  • Esterification

      Reactants: 2-amino-4-ethylpyrimidine-5-carboxylic acid, methanol

      Conditions: Acidic catalyst (e.g., sulfuric acid), reflux

      Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrimidines

Scientific Research Applications

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as a building block in nucleic acid analogs.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-amino-4-ethylpyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions critical for its biological activity.

Comparison with Similar Compounds

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

  • Methyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
  • Methyl 2-amino-4-isopropylpyrimidine-5-carboxylate

Uniqueness

The ethyl group at the 4-position of the pyrimidine ring in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents at the same position.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 2-amino-4-ethylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-6-5(7(12)13-2)4-10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONGZSXTQXOJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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